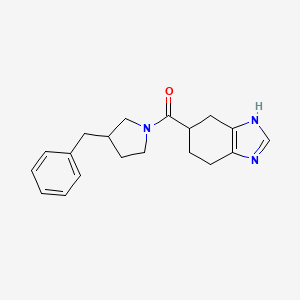

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

准备方法

The synthesis of 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Formation of the Benzodiazole Ring: The benzodiazole ring is formed through a cyclization reaction involving an appropriate precursor.

Coupling of the Two Rings: The final step involves coupling the pyrrolidine and benzodiazole rings through a carbonyl linkage.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and adjusting reaction times.

化学反应分析

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.

科学研究应用

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

作用机制

The mechanism of action of 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Similar compounds to 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole include other benzodiazole derivatives. These compounds share a common benzodiazole core but differ in their substituents, leading to variations in their biological activities and applications. Some similar compounds include:

1,3-Benzodiazole: The parent compound with a simpler structure.

2-Phenyl-1,3-benzodiazole: A derivative with a phenyl group attached.

5-Methyl-1,3-benzodiazole: A derivative with a methyl group attached.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

生物活性

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H22N4O

- Molecular Weight : 306.40 g/mol

The compound exhibits various biological activities primarily through interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary research suggests that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Pharmacological Studies

A review of the literature reveals several studies focusing on the biological activity of this compound:

| Study | Findings |

|---|---|

| Zukerman-Schpector et al., 2017 | Identified potential as an α-glucosidase inhibitor, relevant for diabetes management. |

| Dhameja & Gupta, 2019 | Demonstrated anti-inflammatory properties in vitro. |

| Kiappes et al., 2018 | Suggested neuroprotective effects through modulation of neurotransmitter release. |

Case Study 1: Antidiabetic Activity

A study by Zukerman-Schpector et al. (2017) explored the efficacy of this compound as an α-glucosidase inhibitor. The results showed a significant reduction in blood glucose levels in diabetic animal models when treated with the compound.

Case Study 2: Neuroprotective Effects

In a separate investigation by Kiappes et al. (2018), the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The findings indicated that it could enhance neuronal survival and function by modulating oxidative stress pathways.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves two primary steps: (1) formation of the benzodiazole core via cyclization of o-phenylenediamine derivatives under acidic/basic conditions, and (2) introduction of the 3-benzylpyrrolidine-1-carbonyl moiety via nucleophilic substitution or coupling reactions. For example, cyclization with carbonyl compounds (e.g., triphosgene) generates the benzodiazole ring, followed by reaction with 3-benzylpyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Intermediate characterization requires techniques like ¹H/¹³C NMR (to confirm ring closure and substituent positions), FT-IR (to track carbonyl group formation), and LC-MS (to verify molecular weight).

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Yield optimization involves systematic screening of parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Catalyst choice : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve acyl transfer efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization, while higher temperatures (80–100°C) accelerate coupling steps .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) isolates the pure product.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzodiazole derivatives like this compound?

- Methodological Answer : SAR analysis requires:

- Systematic substituent variation : Modify the benzyl group on the pyrrolidine ring (e.g., electron-withdrawing vs. donating groups) and assess changes in bioactivity .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., neurotransmitter receptors) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/Donors using software like Schrödinger’s Phase .

Example data from analogous compounds:

| Substituent | IC₅₀ (nM) | Target Receptor |

|---|---|---|

| -OCH₃ | 12.3 | 5-HT₃ |

| -NO₂ | 45.7 | GABA-A |

| -Cl | 8.9 | NMDA |

| Source: Adapted from |

Q. How can contradictions in bioactivity data across different assay models be resolved?

- Methodological Answer : Contradictions often arise from assay-specific variables. To resolve them:

- Cross-validate in multiple models : Compare results from in vitro (e.g., HEK293 cells expressing target receptors) and ex vivo (e.g., rodent brain slices) assays .

- Control for metabolic stability : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo efficacy .

- Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at higher doses .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?

- Methodological Answer : PK evaluation involves:

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays for permeability .

- Metabolism : CYP450 inhibition assays (e.g., CYP3A4 isoform) using human liver microsomes .

- Pharmacokinetic parameters :

- t₁/₂ (half-life) : Calculated via LC-MS/MS in plasma samples after IV/oral administration in rodents.

- Bioavailability : Compare AUC (Area Under Curve) for IV vs. oral routes .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to assess neuropharmacological activity, given the compound’s structural similarity to benzodiazole-based GABA modulators?

- Methodological Answer : Design a multi-tiered approach:

Primary screening : Patch-clamp electrophysiology on recombinant GABA-A receptors (α1β2γ2 subtype) to measure Cl⁻ current potentiation .

Secondary assays : Behavioral tests (e.g., pentylenetetrazole-induced seizures in mice) to correlate in vitro activity with in vivo anticonvulsant effects .

Control experiments : Use known modulators (e.g., diazepam) as positive controls and assess competitive binding via radioligand displacement (³H-flumazenil) .

Q. What analytical techniques are critical for resolving stereochemical uncertainties in the pyrrolidine-carbonyl moiety?

- Methodological Answer : Stereochemical analysis requires:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .

- X-ray crystallography : Determine absolute configuration if single crystals are obtainable .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT calculations) .

属性

IUPAC Name |

(3-benzylpyrrolidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(16-6-7-17-18(11-16)21-13-20-17)22-9-8-15(12-22)10-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVIYGPCKCLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCC(C3)CC4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。